2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Description
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(2-17)6(19)5(18)9(21-11)16-3-13-4-7(16)14-10(12)15-8(4)20/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t5-,6+,9-,11-/m1/s1 |
InChI Key |
JMYWNUMFSBSFID-HLJYALQUSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Purines
A widely adopted method involves SNAr reactions on 2-halogenated purine precursors. For instance, 2-fluoropurine ribonucleoside intermediates undergo substitution with amines to yield N2-modified 2-aminopurines. Key steps include:
-
Preparation of 2-Fluoropurine Intermediate : Diazotization/fluorination of 2-aminopurine derivatives (e.g., 2’,3’,5’-tri-O-acetyl-2-aminopurine) using nitrous acid and hydrogen fluoride.
-
Amine Substitution : Reaction with primary or secondary amines (e.g., cyclopentylamine, propargylamine) in polar aprotic solvents (DMF, THF) at ambient to elevated temperatures (25–80°C). Yields range from 65% to 84%, depending on the amine’s steric bulk.
Example Reaction :
Tetrazolopyrimidine Cyclization
An alternative route employs reconstructive methodology via tetrazolo[1,5-a]pyrimidine intermediates. This approach avoids halogenation and leverages cyclocondensation:
-
Nitration of Tetrazolopyrimidine : Treatment of 5-aminotetrazole with 6-nitropyrimidine in a nitrating mixture (HNO₃:H₂SO₄, 1:6) to form 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine.
-
Reductive Cyclization : Catalytic hydrogenation or chemical reduction (e.g., Na₂S₂O₄) to yield 2,4,6-triaminopyrimidine, followed by formylation with triethylorthoformate/acetic anhydride to generate 2-aminopurine.
Advantages : Eliminates halogenation steps, improving safety and scalability. Reported yields for cyclization steps reach 41%.
Synthesis of the Modified Sugar Moiety
The sugar component, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl, demands precise stereochemical control. Strategies include:
Derivatization of Natural Sugars
Starting from D-ribose, sequential protection and methylation are employed:
De Novo Synthesis
For higher stereochemical fidelity, asymmetric synthesis routes are utilized:
-
Chiral Pool Synthesis : Use of L- or D-tartaric acid derivatives to construct the tetrahydrofuran ring.
-
Sharpless Epoxidation : To establish vicinal diols with defined stereochemistry.
Glycosylation Strategies
Coupling the 2-aminopurine base to the sugar moiety is critical. Two methods dominate:
Vorbrüggen Glycosylation
This classic approach activates the sugar as a silylated intermediate:
-
Sugar Activation : Treatment of the sugar with hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf).
-
Coupling Reaction : Reaction with 2-aminopurine under anhydrous conditions (CH₃CN, 80°C), yielding β-N-glycosidic bonds.
Yield : 60–75%, with β:α selectivity >10:1 due to steric guidance from 2’-O-TBDMS protecting groups.
Phosphoramidite-Based Solid-Phase Synthesis
For oligonucleotide applications, phosphoramidite derivatives of 2-aminopurine are incorporated into RNA/DNA strands:
-
Phosphoramidite Preparation : 5’-O-DMTr protection, 2’-O-TBDMS silylation, and β-cyanoethyl phosphoramidite formation.
-
Solid-Phase Coupling : Automated synthesis using activators (e.g., 1H-tetrazole) on controlled pore glass (CPG) supports.
Post-Synthetic Modifications
Deprotection Protocols
Click Chemistry Functionalization
Propargyl-modified 2-aminopurines undergo CuAAC reactions with azides (e.g., ManNAc-N₃) to introduce steric bulk or targeting moieties:
Conditions : Aqueous media, tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 4 h, 25°C.
Analytical and Stability Data
Table 1: Comparative Yields of 2-Aminopurine Synthesis Routes
Table 2: Glycosylation Efficiency by Sugar Activation Method
| Activation Method | β:α Ratio | Yield (%) |
|---|---|---|
| Vorbrüggen (TMSOTf) | 10:1 | 75 |
| Phosphoramidite (CPG) | >20:1 | 85 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups. These derivatives can have different biological activities and properties, making them useful in various applications .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-amino purines exhibit antiviral properties. These compounds can interfere with viral replication by inhibiting nucleic acid synthesis.
Key Findings:
- Mechanism of Action : Nucleoside analogs can inhibit viral polymerases, essential for RNA replication. For instance, studies have shown that modifications in the sugar moiety enhance binding affinity to these enzymes .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain purine analogs showed significant activity against the Hepatitis C virus (HCV) by inhibiting the viral polymerase enzyme necessary for replication .
Antitumor Activity
The structural similarity of this compound to naturally occurring nucleosides allows it to interact with cellular mechanisms involved in cancer proliferation.
Key Findings:
- Induction of Apoptosis : Preliminary studies suggest that 2-amino purines may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies on various cancer cell lines indicated a dose-dependent response where higher concentrations resulted in increased cell death .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes crucial for cell growth and proliferation.
Key Findings:
- Enzyme Targeting : Research has demonstrated its inhibitory effects on enzymes such as DNA polymerases and kinases. These enzymes are vital for nucleotide synthesis and cellular metabolism.
Case Studies:
- Study on Kinase Inhibition : Research focusing on enzyme kinetics revealed that 2-amino compounds preferentially bind to certain kinases, suggesting a selective inhibition mechanism that could be exploited for targeted therapy .
- Enzyme Interaction : Studies have shown that these compounds can disrupt nucleotide synthesis by inhibiting key enzymes involved in this process, thereby hampering the proliferation of rapidly dividing cells .
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with cellular enzymes and nucleic acids. The compound mimics natural nucleosides, allowing it to be incorporated into DNA and RNA. This incorporation can disrupt normal cellular processes, leading to cell death in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Findings from Comparative Studies
- Impact of Sugar Modifications: The 5-methyl group in the target compound enhances metabolic stability compared to its 2-deoxy analog (), which is prone to enzymatic degradation . 3-Methoxy substitution () reduces hydrogen-bonding capacity, making it less effective in targeting RNA viruses but more stable in plasma .
- 8-Hydroxy-purine () increases polarity, enhancing solubility but reducing membrane permeability .
Stereochemical Specificity :
The (2R,3R,4S,5R) configuration in the target compound is essential for mimicking natural nucleosides, whereas stereochemical deviations (e.g., 2-deoxy in ) abolish activity in replication assays .
Pharmacokinetic and Toxicity Profiles
Biological Activity
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one, commonly referred to as a modified purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure which includes a purine base and a sugar moiety that resembles ribose.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 299.24 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The following sections detail the specific biological activities and mechanisms of action observed in studies.
- Adenosine Receptor Modulation :
- Antioxidant Properties :
- Antiviral Activity :
Case Studies
Pharmacokinetics
The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption observed in animal models.
- Bioavailability : High bioavailability noted due to its structural similarity to natural nucleosides.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
- Elimination : Excreted through both renal and fecal routes.
Q & A
Q. Table 1: Comparative Receptor Binding of Analogs
| Compound | Modification | Receptor | IC (nM) | Source |
|---|---|---|---|---|
| 12 () | C2-chloro | A | 320 ± 45 | |
| AZD6140 () | Trifluoropropyl | P2Y | 1.2 ± 0.3 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Temperature | pH | Half-life (h) | Degradation Pathway |
|---|---|---|---|---|
| Acidic | 40°C | 2.0 | 12 | Glycosidic cleavage |
| Neutral | 25°C | 7.4 | 240 | Oxidation at C8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
